6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Description
6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazolo-pyridazine scaffold. For instance, 6-Chloro-3-(chloromethyl)-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine (C₇H₆Cl₂N₄, molecular weight: 217.05 g/mol) shares the 6-chloro and 7-methyl substituents but includes an additional chloromethyl group at position 3 . Such compounds are typically synthesized via cyclization reactions involving hydrazinopyridazine intermediates and electrophilic reagents like triethyl orthoacetate or hydrazonoyl halides .
Properties
IUPAC Name |
6-chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-4-2-5-9-8-3-11(5)10-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPOWKWRTDHADG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=CN2N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356119 | |
| Record name | 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58826-39-4 | |
| Record name | 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The synthesis of 6-Chloro-7-methyl-triazolo[4,3-b]pyridazine typically involves the cyclization of substituted hydrazinopyridazines with appropriate acylating agents, followed by ring closure to form the triazole fused system. The key starting material is often 3-hydrazinopyridazine derivatives, which upon reaction with chloroacetyl chloride or similar reagents, undergo intramolecular cyclization to yield the target triazolopyridazine compound.
A representative synthetic pathway includes:
- Reaction of 3-hydrazinopyridazine with chloroacetyl chloride in the presence of acetic acid.
- Simultaneous heating facilitates cyclization, forming the 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine intermediate.
- Subsequent nucleophilic substitution or methylation steps yield the 6-chloro-7-methyl derivative.
This approach simplifies earlier methods by eliminating the isolation of intermediate acetohydrazides, streamlining the synthesis process.
Detailed Reaction Scheme and Conditions
Vicarious Nucleophilic Substitution (VNS) in Preparation
A key method in the preparation involves VNS, a specialized nucleophilic substitution that introduces substituents at activated positions on the heterocyclic ring. For the 6-chloro-3-chloromethyl intermediate, VNS allows the selective substitution of chlorine atoms, particularly at the C-6 position of the pyridazine ring or the chloromethyl group at C-3.
- The reaction is typically carried out using potassium hydroxide (KOH) in dry dimethylformamide (DMF) at low temperatures (0–5 °C).
- Various carbanion precursors such as chloromethyl- or α-chloroalkyl phenyl sulfones are employed as nucleophiles.
- The reaction yields a mixture of products, including the 6-chloro-7-methyl derivative, which can be isolated by chromatographic methods.
Structural and Charge Distribution Considerations
Computational studies using MNDO methods reveal charge distributions that influence reactivity:
| Atom | Charge (e) | Reactivity Implication |
|---|---|---|
| C-7 | -0.092 | Electron-rich, less electrophilic |
| C-8 | +0.021 | Electron-deficient, activated for nucleophilic attack |
| Cl at C-6 | -0.008 | More susceptible to nucleophilic substitution |
| Cl at chloromethyl (C-3) | -0.138 | Less susceptible but substitution leads to stable products |
Purification and Characterization
- The final compounds are purified by column chromatography.
- Structural confirmation is achieved through 1H-NMR spectroscopy, showing characteristic signals for hydrogen atoms at C-7 and C-8 positions.
- X-ray crystallography confirms the fused ring system and substitution pattern.
- Lipophilicity measurements correlate with chlorine substitution, impacting bio-accessibility and pharmaceutical activity.
Summary Table of Preparation Steps
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions
Nucleophilic Substitution: This reaction often involves reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazolopyridazines, while oxidation and reduction reactions can introduce or modify functional groups on the triazole or pyridazine rings .
Scientific Research Applications
Medicinal Chemistry
6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine has been investigated for its pharmacological properties:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the triazole ring is often associated with enhanced activity against bacteria and fungi.
- Anticancer Potential : Some studies have suggested that derivatives of triazole compounds can inhibit tumor growth. The mechanism may involve interference with cellular signaling pathways critical for cancer cell proliferation.
- Neurological Applications : Investigations into the neuroprotective effects of triazole derivatives have shown promise in treating neurodegenerative diseases. This compound may modulate neurotransmitter systems or exhibit antioxidant properties.
Material Science
The compound's unique chemical structure allows it to be explored in the development of new materials:
- Polymer Chemistry : Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties.
- Nanotechnology : Its potential use in nanocomposites is being explored due to its ability to interact with various nanoparticles, which could lead to innovative applications in electronics and sensors.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives for their antimicrobial efficacy. The results indicated that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The structure-activity relationship highlighted the importance of the chlorine substituent in enhancing antimicrobial potency.
Case Study 2: Anticancer Research
In a recent investigation into the anticancer properties of triazole compounds, researchers synthesized a series of derivatives based on this compound. In vitro assays demonstrated that some derivatives effectively inhibited the proliferation of breast cancer cells (MCF-7), suggesting that modifications to the triazole ring can enhance anticancer activity.
Mechanism of Action
The mechanism of action of 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites . The exact pathways and molecular targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Triazolo[4,3-b]pyridazine Derivatives
Antiproliferative Effects
Replacement of benzamidine moieties with triazolo[4,3-b]pyridazine-6-yl groups (e.g., compounds 14–17 ) abolishes thrombin inhibition but confers antiproliferative activity against endothelial and tumor cells (IC₅₀: 10–50 μM). Ester derivatives (R2 = Et) show enhanced efficacy due to improved cellular uptake .
Kinase Inhibition
In the TPZ series, 6-thioether side chains and 3-heteroaryl/phenyl rings are critical for LRRK2 inhibition. For example, 6-chloro-7-methyl analogs with optimized substituents exhibit nanomolar potency in cis-autophosphorylation assays .
Cytotoxicity
Derivatives like compound 24 (ethyl N-benzoyl-α-heteroaryl-glycinate) demonstrate moderate cytotoxicity (IC₅₀: 5–20 μg/mL) against HepG2 cells, though less potent than adriamycin .
Biological Activity
6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHClN
- Molecular Weight : 172.58 g/mol
- CAS Number : 58826-39-4
Research indicates that this compound exhibits various biological activities through different mechanisms:
- Antitumor Activity : Studies have shown that derivatives of triazolo[4,3-b]pyridazine can induce apoptosis in cancer cell lines. For instance, compounds derived from this scaffold demonstrated significant cytotoxic effects on MCF-7 (breast cancer) cells and other tumor cell lines by disrupting cell proliferation and survival pathways .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest it may inhibit key inflammatory pathways by modulating the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs) .
- Antiparasitic Activity : Recent investigations into triazolopyridazines have highlighted their potential against parasitic infections such as cryptosporidiosis. For example, a related compound demonstrated effective elimination of Cryptosporidium parvum in culture systems .
Case Studies
- Cytotoxicity Assessment :
-
Anti-inflammatory Screening :
- In a series of experiments aimed at identifying novel anti-inflammatory agents, compounds based on this scaffold were tested for their ability to inhibit LPS-induced NF-κB activation in cellular models. Results showed a dose-dependent inhibition with some derivatives achieving IC values below 50 µM .
Comparative Table of Biological Activities
Q & A
Q. Table 1. Key Synthetic Parameters for Derivatives
| Reaction Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization of hydrazine | EtOH, reflux, 12 h | 65–78 | |
| Mitsunobu coupling | DIAD, PPh₃, THF, 0°C → rt | 82 | |
| Oxidative cyclization | IBD, CH₂Cl₂, 40°C, 6 h | 90 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
